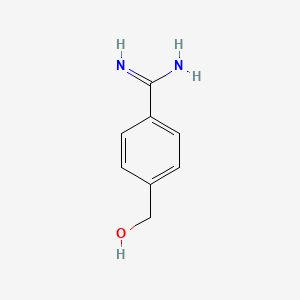

4-(Hydroxymethyl)benzamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Hydroxymethyl)Benzamidine is an organic compound belonging to the class of benzyl alcohols. It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to a benzene ring, which is further substituted with a carboximidamide group (-C(=NH)NH2).

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Hydroxymethyl)Benzamidin beinhaltet typischerweise die Reaktion von 4-(Hydroxymethyl)Benzonitril mit einer geeigneten Amidinquelle unter wasserfreien Bedingungen. Ein gängiges Verfahren ist die Pinner-Reaktion, bei der das Nitril unter Verwendung von wasserfreiem Chlorwasserstoff in Gegenwart eines Alkohols in das entsprechende Amidinium umgewandelt wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-(Hydroxymethyl)Benzamidin kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Zusätzlich wird häufig die Umkristallisation eingesetzt, um die Zielverbindung in hoher Ausbeute zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

4-(Hydroxymethyl)Benzamidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxymethylgruppe kann zu einer Carbonsäure oxidiert werden.

Reduktion: Die Carboximidamidgruppe kann zur entsprechenden Amin reduziert werden.

Substitution: Die Hydroxymethylgruppe kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Nukleophile wie Halogenide und Alkoxide können unter basischen Bedingungen verwendet werden.

Hauptsächlich gebildete Produkte

Oxidation: 4-(Carbonsäure)Benzamidin

Reduktion: 4-(Hydroxymethyl)Benzylamin

Substitution: Verschiedene substituierte Benzamidine, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)benzamidine typically involves reacting 4-(Hydroxymethyl)benzonitrile with an amidine source under anhydrous conditions. A common method is the Pinner reaction, which converts the nitrile to the corresponding amidine using anhydrous hydrogen chloride in the presence of an alcohol.

Industrial Production Methods

Industrial production involves similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions enhance yield and purity. Recrystallization processes are often employed to obtain the target compound in high yield.

Major Products Formed

- Oxidation: 4-(Carboxylic acid)benzamidine

- Reduction: 4-(Hydroxymethyl)benzylamine

- Substitution: Various substituted benzamidines, depending on the nucleophile used

Scientific Research Applications

Chemistry

this compound serves as a building block in synthesizing complex organic molecules.

Biology

It acts as an inhibitor of certain enzymes, such as trypsin, and is used in biochemical assays. Novel imino bases of benzamidine exhibit growth inhibition against Porphyromonas gingivalis . Imino bases of benzamidine also exhibit better inhibition activity against Pseudomonas aeruginosa than standard antibiotics .

Medicine

Due to its inhibitory effects on specific enzymes involved in disease pathways, this compound has potential therapeutic applications.

Industry

It is used in developing agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)Benzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can modulate various biochemical pathways and has potential therapeutic implications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzamidin: Fehlt die Hydroxymethylgruppe und hat andere inhibitorische Eigenschaften.

4-(Hydroxymethyl)Benzylamin: Ähnliche Struktur, aber ohne die Amidingruppe.

4-(Carbonsäure)Benzamidin: Oxidierte Form von 4-(Hydroxymethyl)Benzamidin.

Einzigartigkeit

4-(Hydroxymethyl)Benzamidin ist einzigartig aufgrund des Vorhandenseins sowohl der Hydroxymethyl- als auch der Carboximidamidgruppe, die unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, bestimmte Enzyme zu hemmen, macht es wertvoll in der biochemischen Forschung und bei potenziellen therapeutischen Anwendungen .

Biologische Aktivität

4-(Hydroxymethyl)benzamidine (CAS No. 68382-17-2) is a compound recognized for its significant biological activity, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, research applications, and biological effects, supported by data tables and relevant case studies.

This compound features a hydroxymethyl group attached to a benzamidine structure. This configuration contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its application in biochemical research and therapeutic development.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxymethyl group oxidized to carboxylic acid | KMnO4, CrO3 |

| Reduction | Carboximidamide group reduced to amine | LiAlH4, NaBH4 |

| Substitution | Hydroxymethyl group undergoes nucleophilic substitution | Halides, alkoxides |

The primary mechanism of action for this compound involves its role as a competitive inhibitor of specific enzymes such as trypsin. By binding to the active site of these enzymes, it prevents substrate access and modulates various biochemical pathways. This inhibition has significant implications in therapeutic contexts, particularly in diseases where enzyme activity is dysregulated.

Enzyme Inhibition

Research indicates that this compound effectively inhibits trypsin and similar serine proteases. This property is leveraged in biochemical assays to study enzyme kinetics and inhibition mechanisms.

Case Study: Trypsin Inhibition

In a study examining the inhibitory effects of various benzamidine derivatives on trypsin, this compound demonstrated a notable decrease in enzyme activity at concentrations as low as 10 µM. The inhibition was competitive, with a calculated Ki value indicating strong binding affinity.

Therapeutic Applications

The compound's ability to inhibit specific enzymes positions it as a candidate for therapeutic applications in several areas:

- Cancer Treatment : Due to its enzyme inhibition properties, there is potential for use in cancer therapies targeting proteolytic enzymes involved in tumor progression.

- Autoimmune Diseases : Its immunosuppressive effects may be beneficial in treating conditions like rheumatoid arthritis and lupus erythematosus by modulating immune responses.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action |

|---|---|

| Cancer | Inhibition of proteases involved in tumor growth |

| Autoimmune Diseases | Modulation of immune response |

| Inflammatory Conditions | Reduction of enzyme activity leading to inflammation |

Research Findings

Recent studies have highlighted the compound's role in various biological contexts:

- Antiproliferative Effects : Compounds similar to this compound have shown antiproliferative effects on mammalian cells by inhibiting topoisomerase II, suggesting potential applications in cancer therapy .

- Enzyme Kinetics : Detailed kinetic studies reveal that the compound acts as a competitive inhibitor against serine proteases, providing insights into its binding dynamics and potential modifications for enhanced efficacy.

- Immunosuppressive Properties : A patent application discusses the use of related compounds as immunosuppressants in treating autoimmune disorders, indicating broader implications for this compound in clinical settings .

Eigenschaften

CAS-Nummer |

68382-17-2 |

|---|---|

Molekularformel |

C8H10N2O |

Molekulargewicht |

150.18 g/mol |

IUPAC-Name |

4-(hydroxymethyl)benzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2,(H3,9,10) |

InChI-Schlüssel |

WHMKAFNJMLEDSN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CO)C(=N)N |

Kanonische SMILES |

C1=CC(=CC=C1CO)C(=N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.